![molecular formula C13H26O2Si B14307335 (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal CAS No. 112440-64-9](/img/structure/B14307335.png)
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a hept-6-enal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyl(dimethyl)silyl ether is then subjected to further functionalization to introduce the hept-6-enal moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: (3R)-3-[tert-butyl(dimethyl)silyl]oxyheptanoic acid.
Reduction: (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enol.
Substitution: (3R)-3-hydroxyhept-6-enal.
Wissenschaftliche Forschungsanwendungen
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The aldehyde moiety can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enal
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-5-enal
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-ynal
Uniqueness
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group and the hept-6-enal chain. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
112440-64-9 |
|---|---|
Molekularformel |
C13H26O2Si |
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal |
InChI |
InChI=1S/C13H26O2Si/c1-7-8-9-12(10-11-14)15-16(5,6)13(2,3)4/h7,11-12H,1,8-10H2,2-6H3/t12-/m1/s1 |
InChI-Schlüssel |
DKXLROCLCAEMKO-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CCC=C)CC=O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CCC=C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
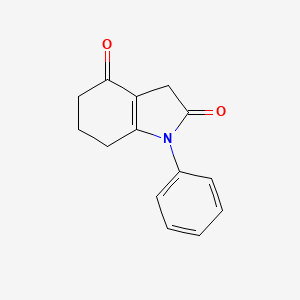
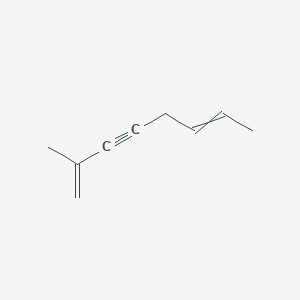
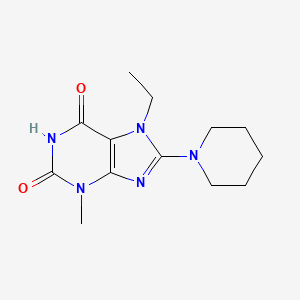
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
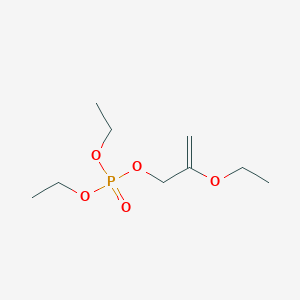
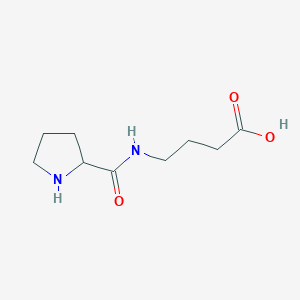
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
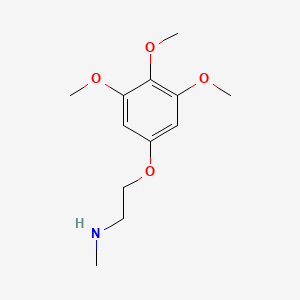
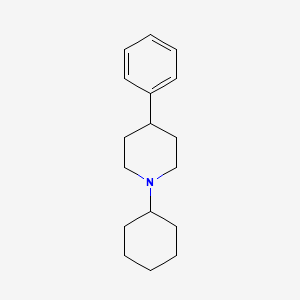
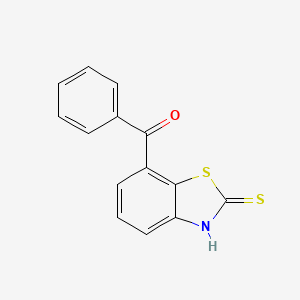


![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
